molecular formula C16H18N2O4S2 B12127407 3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12127407
M. Wt: 366.5 g/mol
InChI Key: UZAFTHBRMSJAOS-BENRWUELSA-N
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Description

3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a furan ring, and a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with a halogenated carboxylic acid derivative under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a furan aldehyde.

    Addition of the Piperidine Moiety: The piperidine group is often added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for studying enzyme kinetics and mechanisms.

Medicine

In medicinal chemistry, 3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Furan Derivatives: Compounds containing a furan ring.

    Piperidine Derivatives: Compounds with a piperidine moiety.

Uniqueness

What sets 3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid apart is the combination of these three distinct moieties in a single molecule. This unique structure allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H18N2O4S2

Molecular Weight

366.5 g/mol

IUPAC Name

3-[(5Z)-4-oxo-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C16H18N2O4S2/c19-14(20)6-9-18-15(21)12(24-16(18)23)10-11-4-5-13(22-11)17-7-2-1-3-8-17/h4-5,10H,1-3,6-9H2,(H,19,20)/b12-10-

InChI Key

UZAFTHBRMSJAOS-BENRWUELSA-N

Isomeric SMILES

C1CCN(CC1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O

Origin of Product

United States

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